molecular formula C21H24N4O3S B4230581 ethyl N-{[4-(4-isonicotinoylphenyl)-1-piperazinyl]carbonothioyl}glycinate

ethyl N-{[4-(4-isonicotinoylphenyl)-1-piperazinyl]carbonothioyl}glycinate

Cat. No. B4230581
M. Wt: 412.5 g/mol
InChI Key: LRTMYCOQXGLPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-{[4-(4-isonicotinoylphenyl)-1-piperazinyl]carbonothioyl}glycinate, also known as S-14506, is a novel compound that has gained attention for its potential therapeutic applications. It is a synthetic molecule that belongs to the class of thioamides and has been studied for its pharmacological properties. In

Mechanism of Action

The exact mechanism of action of ethyl N-{[4-(4-isonicotinoylphenyl)-1-piperazinyl]carbonothioyl}glycinate is not fully understood. However, it has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. It has also been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
ethyl N-{[4-(4-isonicotinoylphenyl)-1-piperazinyl]carbonothioyl}glycinate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antipsychotic and antidepressant-like effects. It has also been shown to increase the levels of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of ethyl N-{[4-(4-isonicotinoylphenyl)-1-piperazinyl]carbonothioyl}glycinate is that it has been shown to have a good safety profile in preclinical studies. It has also been shown to have a long half-life, which may make it a good candidate for once-daily dosing. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop more targeted therapies.

Future Directions

There are several future directions for the study of ethyl N-{[4-(4-isonicotinoylphenyl)-1-piperazinyl]carbonothioyl}glycinate. One area of research is the development of more targeted therapies based on the mechanism of action. Another area of research is the study of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is a need for further safety and toxicity studies to determine its potential use in humans.
Conclusion:
ethyl N-{[4-(4-isonicotinoylphenyl)-1-piperazinyl]carbonothioyl}glycinate is a novel compound that has gained attention for its potential therapeutic applications. It has been studied for its antipsychotic, anxiolytic, and antidepressant-like effects, as well as its potential use in the treatment of Alzheimer's disease. While the exact mechanism of action is not fully understood, it has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. Further research is needed to fully understand its potential therapeutic applications and to develop more targeted therapies.

Scientific Research Applications

Ethyl N-{[4-(4-isonicotinoylphenyl)-1-piperazinyl]carbonothioyl}glycinate has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant-like effects in preclinical studies. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

ethyl 2-[[4-[4-(pyridine-4-carbonyl)phenyl]piperazine-1-carbothioyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-2-28-19(26)15-23-21(29)25-13-11-24(12-14-25)18-5-3-16(4-6-18)20(27)17-7-9-22-10-8-17/h3-10H,2,11-15H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTMYCOQXGLPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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